molecular formula C8H14O3 B2908508 Methyl 2-methyl-3-oxohexanoate CAS No. 120040-67-7

Methyl 2-methyl-3-oxohexanoate

Cat. No.: B2908508
CAS No.: 120040-67-7
M. Wt: 158.197
InChI Key: WSHHRAFOJRISDH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxohexanoate (CAS 120040-67-7) is an ester derivative of a beta-keto acid with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound belongs to a class of chemicals known as beta-keto esters, which are highly versatile intermediates in organic synthesis. The structure features a reactive methylene group flanked by a carbonyl and an ester group, making it a valuable substrate for a wide range of condensation and ring-forming reactions. Researchers utilize such beta-keto esters as key precursors in the synthesis of complex molecules, including pharmaceuticals, fragrances, and polymers . Its specific structural motif, with an additional methyl group at the 2-position, can influence its reactivity and the stereochemistry of resulting products, offering a pathway to more complex, branched-chain structures. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 2-methyl-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHHRAFOJRISDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Acid or base catalysts can facilitate ester substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The presence of the keto and ester functional groups allows it to participate in various chemical transformations, contributing to its biological and chemical activity.

Comparison with Similar Compounds

Key Observations :

  • Branching and Substitution: this compound has simpler branching (methyl at C2) compared to ethyl 2-isopropyl-5-methyl-3-oxohexanoate, which features bulkier isopropyl and additional methyl groups .
  • Reactivity: The β-keto group in this compound enhances acidity at the α-position (C2), making it reactive in keto-enol tautomerism. In contrast, methyl 2-hexenoate’s unsaturated bond favors electrophilic addition .
  • Electronic Effects: The nitro group in methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate introduces strong electron-withdrawing effects, altering solubility and stability compared to non-aromatic analogs .

Physical and Chemical Properties

Volatility and Boiling Points

  • This compound is expected to have moderate volatility due to its ester and polar ketone groups. Similar esters like methyl salicylate (boiling point ~222°C) and methyl decanoate (boiling point ~224°C) exhibit higher boiling points than linear alkanes due to dipole interactions .
  • Ethyl 2-isopropyl-5-methyl-3-oxohexanoate, with a longer carbon chain and bulkier substituents, likely has a higher boiling point than this compound .

Solubility

  • The β-keto group in this compound increases polarity, enhancing solubility in polar solvents (e.g., ethanol, acetone) compared to non-keto esters like methyl laurate (logP ~4.5) .
  • Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate’s nitro group further increases polarity, likely making it soluble in dimethyl sulfoxide (DMSO) .

Analytical Characterization

  • Gas Chromatography (GC): Esters like this compound can be analyzed using GC with flame ionization detection (FID), as demonstrated for resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) in Austrocedrus chilensis .
  • Mass Spectrometry (MS): Fragmentation patterns of β-ketoesters typically show loss of CO (28 amu) and methyl groups, as seen in methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate .

Biological Activity

Methyl 2-methyl-3-oxohexanoate, an organic compound with the molecular formula C8H14O3C_8H_{14}O_3, is characterized by its ester and ketone functional groups. This compound has garnered attention for its potential biological activities, particularly in metabolic pathways and enzyme interactions. This article provides a comprehensive review of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

This compound features a carbon chain with a methyl group at the second position and a keto group at the third position. The presence of both ester and ketone functionalities allows it to participate in various chemical reactions, making it a valuable compound in synthetic and biological applications.

Enzyme Interactions

This compound has been studied for its interactions with enzymes involved in metabolic pathways. Specifically, it may act as a substrate or inhibitor in enzyme-catalyzed reactions. The compound's ability to form oximes and hydrazones through nucleophilic addition suggests that it can influence various cellular processes, particularly those related to metabolism .

Key Enzymatic Effects:

  • IMPDH Activity: Similar compounds have been shown to induce activity in inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for GTP synthesis .
  • Metabolic Pathways: Its structural features allow it to participate in pathways related to ketone metabolism, potentially affecting energy production and substrate availability in cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-oxohexanoateSimilar structure but lacks methyl groupDifferent reactivity due to absence of methyl group
This compoundMethyl group instead of ethylLower lipophilicity compared to ethyl variant
2-Methyl-3-oxohexanoic acidAcid form without ethyl ester groupMore polar, influencing solubility
Tert-butyl 2-methyl-3-oxohexanoateTert-butyl group enhances lipophilicityDifferent reactivity profile due to bulky group

The unique combination of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that structural analogs can lock enzyme active sites, potentially leading to new therapeutic strategies against antibiotic resistance .
  • Toxicity Assessments:
    • Toxicological evaluations suggest that while this compound is not classified as harmful by ingestion, exposure should be minimized due to potential irritant properties upon contact with skin or eyes .
  • Metabolic Role:
    • As a metabolite, this compound may play a role in the beta-keto pathway of leucine metabolism, impacting energy balance and metabolic health .

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